![molecular formula C16H16N2O3 B2864722 N-(3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide CAS No. 941979-13-1](/img/structure/B2864722.png)
N-(3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide” is also known as furanylfentanyl . It is a synthetic opioid, closely related to fentanyl, which is likely to be a potent opioid narcotic analgesic . It is a furan-2-carboxamide derivative of N-phenyl-1-(2-phenylethyl)piperidin-4-amine and structurally related to fentanyl .
Molecular Structure Analysis
The molecular structure of furanylfentanyl is C24H26N2O2 . It is a furan-2-carboxamide derivative of N-phenyl-1-(2-phenylethyl)piperidin-4-amine .Wissenschaftliche Forschungsanwendungen
Anticoagulant Therapy
Apixaban: , a derivative of N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide, is a potent direct inhibitor of activated factor X (FXa). It is used in the prevention and treatment of thromboembolic diseases. Apixaban has shown to have a rapid onset of inhibition of FXa and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Cancer Research
Compounds with the piperidine nucleus, such as N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide, have been identified as having anticancer properties. Piperidine derivatives are being utilized in different ways as anticancer agents, showing promise in preclinical studies .
Antimicrobial Applications
Piperidine derivatives are also known for their antimicrobial properties. The structure of N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide suggests potential use in the development of new antimicrobial agents that could be effective against resistant strains of bacteria .
Analgesic and Anti-inflammatory
The piperidine moiety is a key component in many analgesic and anti-inflammatory drugs. Research into derivatives of N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide could lead to the development of new pain relief medications with improved efficacy and reduced side effects .
Neurodegenerative Diseases
Research into piperidine derivatives has shown potential applications in the treatment of neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier makes it a candidate for the development of drugs targeting conditions like Alzheimer’s disease .
Antipsychotic Medications
The piperidine nucleus is present in many antipsychotic drugs. N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide could be a precursor in the synthesis of new antipsychotic medications that offer better patient outcomes with fewer adverse effects .
Antiviral Research
Piperidine derivatives have shown antiviral activities in various studies. As such, N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide could be instrumental in the development of novel antiviral drugs, especially in the face of emerging viral pathogens .
Tuberculosis Treatment
In the search for potent anti-tubercular agents, derivatives of N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide have been designed and synthesized. These compounds have been evaluated for their activity against Mycobacterium tuberculosis, showing potential as new treatments for tuberculosis .
Safety and Hazards
Wirkmechanismus
Target of Action
The compound N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide, also known as apixaban, is a direct inhibitor of activated factor X (FXa) . FXa plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .
Mode of Action
Apixaban acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM−1/s . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
Apixaban indirectly inhibits platelet aggregation by reducing thrombin generation . Thrombin is a key enzyme in the coagulation cascade that converts soluble fibrinogen into insoluble strands of fibrin, as well as catalyzing many other coagulation-related reactions.
Pharmacokinetics
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . Elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The result of apixaban’s action is the prevention and treatment of various thromboembolic diseases . By inhibiting FXa, apixaban prevents the formation of a functional prothrombinase complex, thus reducing the conversion of prothrombin to thrombin. This leads to a decrease in thrombin-mediated platelet aggregation and a reduction in the formation of blood clots .
Action Environment
The action of apixaban can be influenced by various environmental factors. For instance, the presence of other drugs can affect its bioavailability and efficacy through drug-drug interactions . Furthermore, individual patient factors such as age, body weight, renal function, and concomitant medications can also influence the pharmacokinetics and pharmacodynamics of apixaban .
Eigenschaften
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15-8-1-2-9-18(15)13-6-3-5-12(11-13)17-16(20)14-7-4-10-21-14/h3-7,10-11H,1-2,8-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOBZTFTGGSSGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.